Cyanopindolol

Serotonin receptor binding 5-HT1A antagonist 5-HT1B antagonist

Cyanopindolol (69906-85-0) is a unique dual antagonist with high affinity for β3-adrenoceptors and 5-HT1A/1B receptors (Ki 2.1-3 nM). Unlike generic β-blockers, it exhibits partial agonism at β3 and distinct behavioral effects in vivo. Essential for dissecting serotonergic and adrenergic interplay in complex tissues, validated by its superior [125I]-radioligand binding. Ideal for researchers requiring specific receptor mapping.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 69906-85-0
Cat. No. B1197883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanopindolol
CAS69906-85-0
Synonymscyanopindolol
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O
InChIInChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3
InChIKeyQXIUMMLTJVHILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanopindolol (CAS 69906-85-0) as a Dual-Acting β-Adrenoceptor and 5-HT1A/1B Serotonin Receptor Ligand for Neuropharmacology Research


Cyanopindolol (CAS 69906-85-0) is a racemic pindolol derivative that acts as a high-affinity ligand for β-adrenoceptors and 5-HT1A/1B serotonin receptors . It exhibits potent antagonism at the presynaptic serotonin autoreceptor in rat brain cortex and has binding affinities (Ki) of 2.1 nM and 3 nM for 5-HT1A and 5-HT1B receptors, respectively . As a β-adrenoceptor ligand, it demonstrates partial agonist activity at β3-adrenoceptors in functional assays [1]. Its radioiodinated derivative, [125I]-iodocyanopindolol, is a widely used tool for receptor autoradiography and binding studies across β-adrenoceptor subtypes [2].

Why Generic β-Blockers or 5-HT Antagonists Cannot Substitute for Cyanopindolol in Specialized Research


Cyanopindolol occupies a unique pharmacological niche that generic β-blockers (e.g., propranolol) and selective 5-HT antagonists cannot replicate. While many β-blockers exhibit some 5-HT1A affinity, cyanopindolol demonstrates a distinctive high-affinity dual-binding profile (Ki ~2–3 nM at 5-HT1A/1B) that enables functional consequences not observed with β1/β2-selective agents or pure 5-HT ligands . Substitution with pindolol, its closest structural analog, results in a loss of β3 partial agonism and a marked difference in radioligand binding properties critical for receptor mapping studies [1][2]. Furthermore, the inability of selective β1 (betaxolol) or β2 (ICI 118,551) antagonists to produce the same behavioral anticonflict effects in vivo underscores that cyanopindolol's 5-HT1A engagement is essential for specific experimental outcomes [3].

Quantitative Evidence Guide: Direct Comparative Data Differentiating Cyanopindolol from Key Analogs


High-Affinity 5-HT1A/1B Binding Differentiates Cyanopindolol from β1/β2-Selective Antagonists

Cyanopindolol demonstrates high-affinity binding to 5-HT1A and 5-HT1B serotonin receptors (Ki = 2.1 nM and 3 nM, respectively) . In contrast, the selective β1-antagonist betaxolol and the selective β2-antagonist ICI 118,551 exhibit negligible affinity for 5-HT receptors [1]. This differential affinity profile is critical for studies requiring concurrent β-adrenoceptor and 5-HT receptor modulation.

Serotonin receptor binding 5-HT1A antagonist 5-HT1B antagonist Receptor pharmacology

β3-Adrenoceptor Partial Agonism Distinguishes Cyanopindolol from Pindolol

In functional assays using rat ileum, cyanopindolol acts as a partial agonist at the β3-adrenoceptor with a pD2 of 5.28 ± 0.26, whereas its parent compound pindolol exhibits no partial agonist activity [1]. Both compounds antagonize (-)-isoprenaline with pKb values of 7.59 ± 0.07 for cyanopindolol and 6.68 ± 0.10 for pindolol, indicating a 0.91 log unit (~8-fold) higher antagonist potency for cyanopindolol at this receptor subtype [1].

β3-adrenoceptor Partial agonist Functional assay Rat ileum

Superior Radioligand Utility of [125I]-Cyanopindolol for β3-Adrenoceptor Labeling

A comparative study evaluated three radioligands for labeling human β-adrenoceptor subtypes [1]. [125I]-Cyanopindolol exhibited measurable affinity at β3-adrenoceptors (Kd = 440 pM), while [3H]-CGP 12,177 and [3H]-dihydroalprenolol showed affinities too low to quantify (up to 4,000 pM and 30,000 pM, respectively) [1]. The study concluded that [125I]-cyanopindolol is 'the least unsuitable' radioligand for β3-adrenoceptor studies in tissues co-expressing multiple subtypes [1].

Radioligand binding β3-adrenoceptor Autoradiography Receptor quantification

In Vivo Behavioral Anticonflict Effect Depends on 5-HT1A Agonism Not Shared by β1/β2-Selective Antagonists

In the rat Vogel conflict test, cyanopindolol (0.5–2.0 mg/kg, i.p.) and pindolol (2.0–8.0 mg/kg) produced significant anticonflict effects (increased punished licks), whereas the β1-selective antagonist betaxolol and β2-selective antagonist ICI 118,551 showed no effect, even when administered in combination [1]. The effect of cyanopindolol was completely abolished by the 5-HT1A antagonist NAN-190, confirming a 5-HT1A-mediated mechanism [1]. Direct hippocampal infusion of cyanopindolol (3 μg) also increased punished licks, further localizing the effect [2].

Anxiolytic Vogel conflict test 5-HT1A receptor Behavioral pharmacology

In Vivo 5-HT Clearance Inhibition Equivalent to Fluvoxamine via a Distinct 5-HT1B-Mediated Mechanism

Using high-speed chronoamperometry in rat hippocampus, cyanopindolol inhibited 5-HT clearance with potency equivalent to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine [1]. However, this effect was dependent on 5-HT1B receptor genotype and required the presence of SERT, whereas fluvoxamine's effect was not genotype-dependent [2]. The 5-HT1A antagonist WAY 100635 did not alter clearance, confirming the effect is specifically 5-HT1B-mediated [1]. Low doses of cyanopindolol and fluvoxamine produced additive effects, indicating distinct mechanisms [1].

Serotonin clearance 5-HT1B autoreceptor Chronoamperometry In vivo neurochemistry

Differential β1 vs β2 Subtype Affinity of [125I]-Cyanopindolol Enables Subtype Discrimination

[125I]-Cyanopindolol exhibits 4- to 6-fold higher affinity for β2-adrenoceptors (Kd = 10 pM) compared to β1-adrenoceptors (Kd = 45 pM) in CHO cell membranes expressing human receptors [1]. This contrasts with [3H]-CGP 12,177, which has nearly identical affinity for β1- and β2-adrenoceptors (about 40 pM each) [1]. The subtype-discriminating affinity profile of [125I]-cyanopindolol allows researchers to distinguish β1- from β2-adrenoceptor populations in heterogeneous tissues through competitive displacement with subtype-selective antagonists [2].

β-adrenoceptor subtypes Radioligand selectivity Receptor autoradiography Binding affinity

Optimal Research Applications for Cyanopindolol Based on Quantitative Differentiation Evidence


β3-Adrenoceptor Binding and Functional Studies

Cyanopindolol is the preferred tool compound for investigating β3-adrenoceptor pharmacology. Its partial agonist activity (pD2 5.28) and potent antagonism (pKb 7.59) at this receptor [1], combined with the superior β3 binding affinity of its [125I]-labeled derivative (Kd 440 pM) compared to alternative radioligands [2], make it uniquely suited for both functional and binding studies in tissues expressing β3-adrenoceptors.

Dual 5-HT1A/1B Serotonin Receptor and β-Adrenoceptor Pathway Investigation

Researchers studying the interplay between serotonergic and adrenergic systems should select cyanopindolol for its high-affinity dual binding profile (5-HT1A Ki = 2.1 nM, 5-HT1B Ki = 3 nM) [1]. Its ability to produce 5-HT1A-mediated behavioral effects (anticonflict at 0.5–2.0 mg/kg) that β1/β2-selective antagonists cannot replicate [3] validates its utility in in vivo neuropharmacology protocols targeting these intersecting pathways.

In Vivo Investigation of 5-HT1B Autoreceptor Regulation of Serotonin Clearance

Cyanopindolol enables specific interrogation of 5-HT1B autoreceptor-mediated regulation of extracellular serotonin clearance independently of direct SERT blockade. Its potency in inhibiting 5-HT clearance is equivalent to the SSRI fluvoxamine, but its mechanism is genetically dependent on 5-HT1B receptor expression [4]. This makes it an essential tool for dissecting serotonergic terminal autoreceptor function in vivo.

Autoradiographic Mapping of β-Adrenoceptor Subtype Distribution

The radioiodinated derivative [125I]-iodocyanopindolol is the established standard for autoradiographic localization of β-adrenoceptor subtypes in complex tissues such as human myocardium [5]. Its 4.5-fold β2-over-β1 selectivity allows researchers to discriminate subtype populations when combined with selective competitors, a capability not offered by non-selective radioligands like [3H]-CGP 12,177 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanopindolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.